2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide
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Overview
Description
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide is a chemical compound that belongs to the class of amides It features a pyridine ring substituted with a methoxy group at the 6-position and a chloro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridine-3-carboxylic acid and 2-chloropropionyl chloride.
Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with N-methylamine to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the reaction efficiency.
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the amide group to amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Amines derived from the amide group.
Scientific Research Applications
2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and chloro substituents play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- 2-Chloro-N-(6-methoxypyridin-3-yl)acetamide
- 2-Chloro-N-(6-methoxypyridin-3-yl)benzamide
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the pyridine ring and the nature of the amide group.
- Unique Properties: 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(11)10(14)13(2)8-4-5-9(15-3)12-6-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBLSGMTUXVFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CN=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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